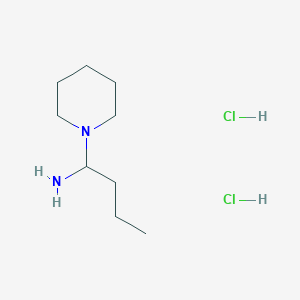

1-Piperidinebutanamine 2HCl

説明

1-Piperidinebutanamine 2HCl (chemical formula: C₉H₂₀N₂·2HCl) is a dihydrochloride salt derivative of the parent compound 2-(1-piperidinyl)-1-butanamine (C₉H₂₀N₂). The hydrochloride salt form significantly enhances water solubility and stability, critical for pharmacokinetic optimization in therapeutic applications . Its improved absorption, distribution, metabolism, and excretion (ADME) properties make it a promising candidate for further drug development .

特性

分子式 |

C9H22Cl2N2 |

|---|---|

分子量 |

229.19 g/mol |

IUPAC名 |

1-piperidin-1-ylbutan-1-amine;dihydrochloride |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-6-9(10)11-7-4-3-5-8-11;;/h9H,2-8,10H2,1H3;2*1H |

InChIキー |

WLUWFVWBHYDZTD-UHFFFAOYSA-N |

正規SMILES |

CCCC(N)N1CCCCC1.Cl.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-ピペリジンブタンアミン 2HClは、ピペリジンと1,4-ジブロモブタンを、炭酸カリウムなどの塩基の存在下で反応させることで合成することができます。 この反応は通常、マイクロ波照射を用いて高い収率と純度を達成します . 一般的な反応スキームは以下のとおりです: [ \text{ピペリジン} + \text{1,4-ジブロモブタン} \rightarrow \text{1-ピペリジンブタンアミン} ] 生成されたアミンは次に、塩酸で処理して二塩酸塩を形成します。

工業生産方法: 1-ピペリジンブタンアミン 2HClの工業生産では、通常、同様の合成経路が採用されますが、規模が大きくなります。 連続フロー反応器と最適化された反応条件の使用により、高い効率とスケーラビリティが確保されます .

化学反応の分析

反応の種類: 1-ピペリジンブタンアミン 2HClは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応するN-オキシドを形成することができます。

還元: 還元反応は、これを2級アミンまたは3級アミンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤がしばしば使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化はN-オキシドを生成するのに対し、置換反応はさまざまな置換ピペリジン誘導体を生成することができます .

科学研究への応用

1-ピペリジンブタンアミン 2HClは、科学研究において幅広い用途を有しています。

科学的研究の応用

1-Piperidinebutanamine 2HCl has a wide range of applications in scientific research:

作用機序

1-ピペリジンブタンアミン 2HClの作用機序には、特定の分子標的および経路との相互作用が含まれます。 これは、特定の受容体や酵素ののリガンドとして作用し、その活性を調節することができます。 正確な分子標的および経路は、化合物が使用される特定の用途と状況によって異なります .

類似化合物:

ピペリジン: 有機合成で広く使用されている基本的な6員環複素環アミン。

独自性: 1-ピペリジンブタンアミン 2HClは、ピペリジンとブタンアミンの特性を組み合わせた独自の構造によって特徴付けられます。 この組み合わせにより、幅広い化学反応に参加することができ、さまざまな科学的および産業的用途において貴重な化合物となります .

類似化合物との比較

Table 1: Physicochemical Properties of 1-Piperidinebutanamine 2HCl and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Applications |

|---|---|---|---|---|

| 1-Piperidinebutanamine 2HCl | C₉H₂₀N₂·2HCl | ~229.19* | Dihydrochloride | Anticancer (preclinical) |

| 2-(1-Piperidinyl)-1-butanamine (base) | C₉H₂₀N₂ | 156.27 | None | Research chemical |

| α-Piperidinobutiophenone HCl | C₁₅H₂₁NO·HCl | 267.8 | Monohydrochloride | Forensic/research |

| F8·2HCl (anticancer agent) | Not specified | Not reported | Dihydrochloride | Gastric cancer therapy |

| Z-(D)-Arg-Gly-Arg-pNA, 2HCl | C₂₈H₃₉N₁₁O₇·2HCl | 714.6 | Dihydrochloride | Haemostasis research |

*Calculated by adding 2HCl (72.92 g/mol) to the base compound’s molecular weight (156.27 g/mol).

Table 2: Pharmacological and Functional Comparison

Key Differentiators

Salt Form Impact: 1-Piperidinebutanamine 2HCl and F8·2HCl demonstrate enhanced solubility and bioavailability compared to their non-salt counterparts, critical for oral administration . In contrast, α-Piperidinobutiophenone HCl (monohydrochloride) is used in forensic analysis due to its crystalline stability .

Therapeutic vs. Industrial Use :

- While 1-Piperidinebutanamine 2HCl and F8·2HCl target oncology, DMDAAC-based polymers (e.g., HCA) leverage hydrochloride salts for industrial applications like wastewater treatment, showcasing the versatility of HCl modifications .

Mechanistic Diversity :

- Peptide substrates like Z-(D)-Arg-Gly-Arg-pNA, 2HCl serve as enzymatic tools in haemostasis, operating via substrate cleavage rather than apoptosis or flocculation .

Challenges and Limitations

- Data Gaps : Analytical data for 1-Piperidinebutanamine 2HCl’s molecular weight and purity are inferred, as suppliers like Sigma-Aldrich focus on the base compound .

- Application Specificity: DMDAAC polymers, though structurally distinct, highlight the importance of hydrochloride salts in non-pharmaceutical contexts, complicating direct comparisons .

生物活性

1-Piperidinebutanamine 2HCl, also known as 1-(4-aminobutyl)piperidine hydrochloride, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a precursor in the synthesis of various biologically active molecules and its applications in pharmacological research.

1-Piperidinebutanamine 2HCl is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The compound's molecular formula is CHClN, and it has a molar mass of approximately 175.69 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for biological studies.

Research indicates that 1-Piperidinebutanamine 2HCl exhibits significant biological activity through various mechanisms:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can affect mood, cognition, and behavior, making it a candidate for studying conditions like depression and anxiety.

- Receptor Interaction : Preliminary studies suggest that 1-Piperidinebutanamine 2HCl interacts with specific receptors in the central nervous system (CNS), potentially leading to therapeutic effects in neuropsychiatric disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of 1-Piperidinebutanamine 2HCl:

- Antidepressant-like Effects : In animal models, administration of the compound has demonstrated antidepressant-like effects, indicating its potential utility in treating depressive disorders.

- Cognitive Enhancement : Research suggests that this compound may enhance cognitive functions, possibly through its action on cholinergic pathways.

- Analgesic Properties : Some findings indicate that 1-Piperidinebutanamine 2HCl may possess analgesic properties, suggesting a role in pain management.

Study on Antidepressant Activity

A notable study published in Psychopharmacology explored the antidepressant effects of 1-Piperidinebutanamine 2HCl in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, a common measure of depressive behavior. The study concluded that the compound could be further investigated as a potential antidepressant agent .

Cognitive Enhancement Research

Another study focused on the cognitive-enhancing effects of the compound. Mice treated with varying doses showed improved performance in memory tasks compared to control groups. This suggests that 1-Piperidinebutanamine 2HCl may facilitate learning and memory processes .

Biological Activity Overview

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Reduced immobility time in forced swim tests | |

| Cognitive Enhancement | Improved memory task performance | |

| Analgesic | Potential pain relief observed |

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| 1-Piperidinebutanamine 2HCl | Neurotransmitter modulation | Antidepressant research |

| Fluoxetine | Selective serotonin reuptake inhibitor | Depression treatment |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Depression and smoking cessation |

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of 1-Piperidinebutanamine 2HCl for in vitro assays?

- Methodological Answer : Solubility can be enhanced using polar aprotic solvents like DMSO (≥20.65 mg/mL) or ethanol (≥2.21 mg/mL) with sonication. Pre-warm solvents to 37°C and vortex intermittently. For aqueous solutions, consider using buffered saline with ≤1% organic solvent to avoid precipitation. Always validate solubility under experimental conditions to ensure stability .

Q. What are the recommended storage conditions for 1-Piperidinebutanamine 2HCl to maintain stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon). For short-term use (<1 month), aliquots dissolved in DMSO can be stored at 4°C. Avoid freeze-thaw cycles, as repeated phase changes may degrade the compound .

Q. Which analytical methods are suitable for confirming the purity and structural integrity of 1-Piperidinebutanamine 2HCl?

- Methodological Answer : Use HPLC with UV detection (λ = 210–280 nm) for purity assessment (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Nuclear magnetic resonance (NMR) spectroscopy validates structural features, such as piperidine ring protons (δ 1.4–2.8 ppm) .

Q. How should researchers design initial pharmacological assays to evaluate calcium channel modulation?

- Methodological Answer : Employ voltage-clamp electrophysiology on transfected HEK293 cells expressing T-type or L-type calcium channels. Use a concentration gradient (1–100 µM) and compare to reference blockers (e.g., flunarizine). Include negative controls (vehicle-only) and measure IC₅₀ via dose-response curves .

Advanced Research Questions

Q. How can contradictory results in pharmacological studies of 1-Piperidinebutanamine 2HCl be resolved?

- Methodological Answer : Address variability by standardizing assay conditions (e.g., pH, temperature, cell passage number). Use orthogonal methods (e.g., fluorescent calcium imaging vs. electrophysiology) to cross-validate findings. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .

Q. What experimental strategies are effective for investigating 1-Piperidinebutanamine 2HCl’s interaction with ion channels beyond calcium pathways?

- Methodological Answer : Perform high-throughput screening using patch-clamp arrays on diverse ion channels (e.g., KCNQ, TRPV). Combine with molecular docking simulations to predict binding affinities. For in vivo relevance, use knockout rodent models to isolate target effects .

Q. How might 1-Piperidinebutanamine 2HCl synergize with autophagy inhibitors in cancer studies?

- Methodological Answer : Co-administer with autophagy inhibitors (e.g., 3-methyladenine or chloroquine) in CRC cell lines. Assess apoptosis via Annexin V/PI staining and monitor autophagy markers (LC3-II/LC3-I ratio). Use combinatorial index (CI) calculations to quantify synergy (CI <1 indicates potentiation) .

Q. What statistical approaches are critical for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure power analysis (α=0.05, β=0.2) to validate sample sizes .

Q. How can batch-to-batch variability in 1-Piperidinebutanamine 2HCl synthesis impact reproducibility, and how is this mitigated?

- Methodological Answer : Variability arises from impurities (e.g., residual solvents, salt content). Require certificates of analysis (CoA) with HPLC/MS data. For sensitive assays (e.g., cell viability), request peptide content analysis to normalize concentrations. Store bulk batches under identical conditions to minimize degradation .

Methodological Frameworks

- Study Design : Apply the PICO framework (Population: cell/animal model; Intervention: dose/route; Comparison: control groups; Outcome: efficacy/safety metrics) to structure hypotheses .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for preclinical reporting, including randomization and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。